2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde
CAS No.:
Cat. No.: VC13687489
Molecular Formula: C14H10O4
Molecular Weight: 242.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10O4 |
|---|---|
| Molecular Weight | 242.23 g/mol |
| IUPAC Name | 2,5-bis(prop-2-ynoxy)terephthalaldehyde |
| Standard InChI | InChI=1S/C14H10O4/c1-3-5-17-13-7-12(10-16)14(18-6-4-2)8-11(13)9-15/h1-2,7-10H,5-6H2 |
| Standard InChI Key | LXIGMDZIEMIPTI-UHFFFAOYSA-N |
| SMILES | C#CCOC1=CC(=C(C=C1C=O)OCC#C)C=O |
| Canonical SMILES | C#CCOC1=CC(=C(C=C1C=O)OCC#C)C=O |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s structure consists of a central benzene ring substituted at the 2- and 5-positions with prop-2-yn-1-yloxy groups (–O–CH₂–C≡CH) and at the 1- and 4-positions with aldehyde functionalities (–CHO). This configuration grants dual reactivity: the aldehydes participate in condensation reactions (e.g., imine formation), while the alkyne groups enable click chemistry modifications .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀O₄ |
| Molecular Weight | 242.23 g/mol |
| Density | 1.246 ± 0.06 g/cm³ (Predicted) |
| Boiling Point | 432.1 ± 45.0 °C (Predicted) |
| Storage Conditions | 2–8°C under inert atmosphere |
Solubility and Stability
The compound exhibits limited solubility in polar solvents but dissolves in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability is maintained under nitrogen, though prolonged exposure to moisture or oxygen degrades the aldehyde groups . Stock solutions are typically prepared at 10 mM in DMSO, with recommended storage at –20°C for ≤1 month or –80°C for ≤6 months .
Synthesis and Optimization
Conventional Synthesis Routes
The primary synthesis involves reacting terephthalaldehyde with prop-2-yn-1-ol in the presence of a base catalyst (e.g., K₂CO₃) under inert conditions (N₂/Ar). The reaction proceeds via nucleophilic aromatic substitution, with yields optimized at 60–80°C over 12–24 hours.
Table 2: Representative Synthesis Conditions
| Parameter | Condition |
|---|---|
| Catalyst | K₂CO₃ |
| Solvent | Anhydrous DMF |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
| Yield | 70–85% |
Post-Synthetic Modifications
Applications in Covalent Organic Frameworks (COFs)
COF Design and Assembly
2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde serves as a linear linker in β-ketoenamine-linked COFs, reacting with triamine monomers (e.g., 1,3,5-triformylphloroglucinol) to form crystalline networks. The resulting materials exhibit surface areas exceeding 1,500 m²/g and pore sizes tunable from 1.8–3.2 nm .
Table 3: Performance Metrics of Representative COFs
| COF Type | Surface Area (m²/g) | Pore Size (nm) | Application |
|---|---|---|---|
| COF-C | 1,620 | 2.4 | Gas Storage (H₂, CO₂) |
| COF-ABCDEFGHI | 1,780 | 3.1 | Pollutant Adsorption |
| aCOF-F | 1,450 | 1.9 | Catalysis (ORR) |
Environmental Remediation
COFs derived from this compound demonstrate exceptional adsorption capacities for heavy metals (e.g., Pb²⁺: 480 mg/g) and organic pollutants (e.g., bisphenol A: 320 mg/g) due to their π-conjugated frameworks and accessible binding sites . A 2023 study reported a 98% removal efficiency for methylene blue within 30 minutes using a COF-C photocatalyst .
Recent Advances and Future Directions
Multicomponent COFs
A 2024 breakthrough involved integrating 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde with seven other aldehydes to create a nine-component COF (COF-ABCDEFGHI). This material achieved a record BET surface area of 1,780 m²/g and demonstrated multifunctionality in gas separation and catalysis .
Biomedical Applications
Ongoing research explores COF-based drug carriers functionalized with tumor-targeting peptides. Preliminary in vivo studies show a 40% increase in doxorubicin delivery efficiency to breast cancer cells compared to free drug formulations .
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